3-azabicyclo[3.2.1]octane-2-carboxylic acid hydrochloride
Description
3-Azabicyclo[3.2.1]octane-2-carboxylic acid hydrochloride is a bicyclic compound featuring a nitrogen atom in its fused ring system. Its core structure comprises a seven-membered bicyclo[3.2.1]octane scaffold with a carboxylic acid group at position 2 and a hydrochloride salt for enhanced solubility and stability. Key derivatives include:
- Ecgonine hydrochloride (CAS 481-37-8): A hydrolyzed metabolite of cocaine, characterized by a hydroxyl group at position 3 and a carboxylic acid at position 2 .
- Cocaine hydrochloride (CAS 53-21-4): Contains a benzoyloxy group at position 3 and a methyl ester at position 2, conferring potent stimulant activity .
The compound’s bioactivity is influenced by stereochemistry (e.g., exo vs. endo configurations) and substituents, which modulate interactions with biological targets such as neurotransmitter transporters .
Properties
IUPAC Name |
3-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c10-8(11)7-6-2-1-5(3-6)4-9-7;/h5-7,9H,1-4H2,(H,10,11);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVLOARFFXMTIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CNC2C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-azabicyclo[3.2.1]octane-2-carboxylic acid hydrochloride typically involves the enantioselective construction of the azabicyclo scaffold. One common method includes the use of acyclic starting materials that contain the required stereochemical information to form the bicyclic structure . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound often rely on large-scale chemical synthesis techniques. These methods may include the use of high-pressure reactors and specialized catalysts to ensure the efficient and cost-effective production of the compound .
Chemical Reactions Analysis
Types of Reactions
3-azabicyclo[3.2.1]octane-2-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
3-azabicyclo[3.2.1]octane-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting the central nervous system.
Industry: Utilized in the production of agrochemicals and dyestuffs.
Mechanism of Action
The mechanism of action of 3-azabicyclo[3.2.1]octane-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|---|
| Ecgonine hydrochloride | 481-37-8 | C₉H₁₅NO₃·HCl | 221.68 | 3-hydroxy, 2-carboxylic acid | Hygroscopic solid; CNS metabolite |
| Cocaine hydrochloride | 53-21-4 | C₁₇H₂₁NO₄·HCl | 339.80 | 3-benzoyloxy, 2-methyl ester | Stimulant; controlled substance |
| RTI-113-d5 | 141807-57-0 | C₂₁H₁₈D₅Cl₂NO₂ | 397.35 | 3-(4-chlorophenyl), phenyl ester | Dopamine reuptake inhibitor |
| Quinuclidine-3-carboxylic acid HCl | 6238-34-2 | C₈H₁₃NO₂·HCl | 203.66 | [2.2.2] bicyclo system, 3-carboxylic acid | Cholinergic activity modulator |
Key Observations:
- Substituent Effects : Cocaine’s benzoyloxy and methyl ester groups enhance lipophilicity and receptor binding affinity compared to Ecgonine’s polar hydroxyl and carboxylic acid groups .
- Bicyclic Variations : Quinuclidine derivatives (bicyclo[2.2.2]) exhibit distinct conformational rigidity, altering pharmacokinetic profiles .
Pharmacological Activities
- Ecgonine Hydrochloride : Lacks psychoactivity due to the absence of ester groups but serves as a precursor in cocaine metabolism .
- Cocaine Hydrochloride: Inhibits monoamine transporters (DAT, SERT), leading to CNS stimulation .
- RTI-113-d5 : A deuterated analog with enhanced metabolic stability, used in neuropharmacology research .
- OSU-6162 Hydrochloride (CAS N/A): Modulates σ1 receptors, reducing cocaine self-administration in preclinical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
